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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

Methyl 3,5-dibromobenzoate

51329-15-8

B1630450

Get Quote

Methyl 3,5-dibromobenzoate is a disubstituted benzene derivative. The core structure

consists of a benzene ring with two bromine atoms at the meta positions (3 and 5) relative to a

methyl ester group at position 1. This substitution pattern is critical as it influences the

molecule's reactivity and electronic properties.

Table 1: Chemical Identifiers for Methyl 3,5-dibromobenzoate

Identifier Value
IUPAC Name methyl 3,5-dibromobenzoate[1][2][3]
CAS Number 51329-15-8[1][2][3]

Molecular Formula

CeHeBr202[1][2][3]

SMILES

COC(=0)C1=CC(=CC(=C1)Br)Br[1]

| InChl Key | GSMAWUZTAIOCPL-UHFFFAOYSA-N[1][2][3][4] |
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The physical properties of the compound are consistent with a solid crystalline organic
molecule of its molecular weight.

Table 2: Physicochemical Data for Methyl 3,5-dibromobenzoate

Property Value

Molecular Weight 293.94 g/mol [1][2]
Appearance Straw-colored solid[5]
Melting Point 61 - 64 °C[5]

Boiling Point No data available[5]

| Solubility | Soluble in common organic solvents like CDCls for NMR analysis.[4] |

Synthesis Pathway: Esterification

The most direct and common synthesis of Methyl 3,5-dibromobenzoate is through the Fischer
esterification of its corresponding carboxylic acid, 3,5-dibromobenzoic acid. This acid-catalyzed
reaction with methanol is an equilibrium-driven process, often requiring an excess of the
alcohol or removal of water to drive the reaction to completion.
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Caption: Fischer Esterification workflow for synthesizing Methyl 3,5-dibromobenzoate.

Experimental Protocol: Synthesis via Fischer
Esterification

This protocol describes a standard laboratory procedure for the synthesis of Methyl 3,5-

dibromobenzoate.

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-
dibromobenzoic acid (1.0 eq), methanol (10-20 eq, serving as both reactant and solvent),
and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid’'s mass).

o Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, reduce the volume of methanol using a rotary
evaporator.
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o Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash
sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid),

and finally with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the
solvent in vacuo. The resulting crude product can be further purified by recrystallization from
a suitable solvent like methanol to yield the final product.[6]

Structural Elucidation: A Spectroscopic Approach

Confirming the structure of Methyl 3,5-dibromobenzoate requires a combination of
spectroscopic techniques. Each method provides unique and complementary information about
the molecule's atomic connectivity and chemical environment.
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Caption: Analytical workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.
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e 'H NMR Spectroscopy: The proton NMR spectrum is simple and highly informative. Due to
the molecule's symmetry, the two aromatic protons at positions 2 and 6 are chemically
equivalent, as is the proton at position 4.

o Protocol: Dissolve a small sample (5-10 mg) in approximately 0.6 mL of deuterated
chloroform (CDCIs). Record the spectrum on a 400 MHz or higher field spectrometer.[4]

Table 3: *H NMR Data for Methyl 3,5-dibromobenzoate (400 MHz, CDCIs)

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~8.1 Doublet (d) 2H Aromatic H-2, H-6
~7.8 Triplet (t) 1H Aromatic H-4

| ~3.9 | Singlet (s) | 3H | Methoxy (-OCHs) |

The causality behind this pattern is the spin-spin coupling. The H-4 proton appears as a triplet
because it is coupled to the two equivalent H-2/H-6 protons. The H-2/H-6 protons appear as a
doublet because they are each coupled to the single H-4 proton.

e 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon
environments.

o Expected Signals: Due to symmetry, one would expect to see 6 distinct signals: four for
the aromatic carbons (C1, C2/6, C3/5, C4), one for the carbonyl carbon (C=0), and one
for the methoxy carbon (-OCHs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

o Protocol: A small amount of the solid sample is finely ground with potassium bromide (KBr)
powder and pressed into a thin pellet. The spectrum is then recorded using an FTIR
spectrometer.[1]

Table 4: Key IR Absorptions for Methyl 3,5-dibromobenzoate
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Wavenumber (cm~?) Intensity Assignment

~3000 Medium Aromatic C-H stretch
~2950 Medium Methyl C-H stretch
~1720-1730 Strong Ester C=0 (carbonyl) stretch[7]
~1600, ~1450 Medium Aromatic C=C ring stretch
~1250-1300 Strong Ester C-O stretch

| Below 800 | Strong | C-Br stretch |

The strong absorption around 1725 cm~1 is a definitive indicator of the ester functional group,

while the C-Br stretches confirm the presence of halogenation on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental

composition.

o Expected Molecular lon: The key feature in the mass spectrum of Methyl 3,5-

dibromobenzoate is the isotopic pattern of the molecular ion peak (M+). Bromine has two

major isotopes, 7°Br and &1Br, in nearly a 1:1 ratio.

o A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

» M*: (contains two 7°Br atoms)

» M*+2: (contains one 7°Br and one 81Br atom)

= M*+4: (contains two 81Br atoms)

o The relative intensity of these peaks will be approximately 1:2:1. This pattern is a highly

reliable diagnostic for the presence of two bromine atoms. The expected m/z for the

molecular ion is around 292/294/296.[8]

Table 5: Expected Mass Spectrometry Data
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m/z Value Assighment
~292, 294, 296 [M]*, [M+2]*, [M+4]* Molecular lon Cluster
~261, 263, 265 Loss of -OCHs group

| ~233, 235, 237 | Loss of -COOCHs group |

Applications in Drug Development and Research

Methyl 3,5-dibromobenzoate is not typically an active pharmaceutical ingredient itself but is a
valuable intermediate. The two bromine atoms can be readily transformed into other functional
groups or used as coupling points in cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), making it a versatile starting material for constructing more complex molecular
architectures found in drug candidates and advanced materials.[9]

Safety and Handling

As a laboratory chemical, Methyl 3,5-dibromobenzoate must be handled with appropriate

care.

e Hazard Identification: The compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[1][5][10]

e Handling Precautions: Use personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to
avoid inhalation of dust.[10][11]

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

o Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.[10]

Conclusion

The structure of Methyl 3,5-dibromobenzoate is well-defined by its symmetrical dibromo-
substitution on a methyl benzoate core. Its synthesis is straightforward, and its structure can be
unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR,
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IR, and mass spectrometry. The true value of this compound lies in its utility as a versatile

intermediate, providing researchers and drug development professionals with a reliable

platform for the synthesis of novel and complex molecules.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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